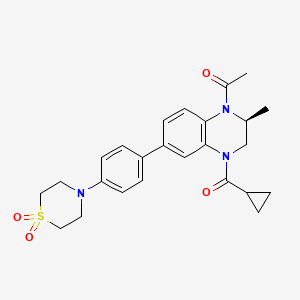
2'-Deoxyadenosine-5'-monophosphate-d12 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxyadenosine-5’-monophosphate. This compound is a nucleic acid AMP derivative and a deoxyribonucleotide found in DNA. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving DNA synthesis and DNA damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves the incorporation of deuterium into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted nucleotides .
Applications De Recherche Scientifique
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving nucleic acid interactions and DNA synthesis.
Biology: Helps in understanding the mechanisms of DNA damage and repair.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and diagnostic tools .
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves its incorporation into DNA during synthesis. The deuterium labeling allows researchers to track its incorporation and interactions within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: The non-deuterated version of the compound.
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium): A compound labeled with both deuterium and nitrogen-15.
2’-Deoxyadenosine-5’-monophosphate-15N5: A compound labeled with nitrogen-15
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound’s interactions within biological systems, offering insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C10H12Li2N5O6P |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD2 |
Clé InChI |
HQPPQRVOFRAJDP-HXHBUSMSSA-L |
SMILES isomérique |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)




![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)



![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)



